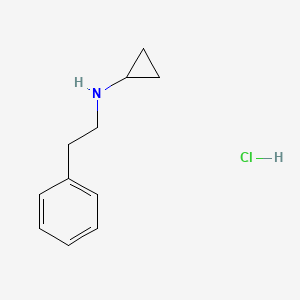

N-(2-Phenylethyl)cyclopropanamine hydrochloride

Description

N-(2-Phenylethyl)cyclopropanamine hydrochloride is an organic compound characterized by a cyclopropane ring linked to an amine group, which is further substituted with a phenylethyl moiety. The compound’s key features include:

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(2-phenylethyl)cyclopropanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-2-4-10(5-3-1)8-9-12-11-6-7-11;/h1-5,11-12H,6-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXAYEJYWPYGCOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)cyclopropanamine hydrochloride typically involves the reaction of cyclopropanamine with 2-phenylethyl halides under specific conditions. One common method includes the use of cyclopropanamine and 2-phenylethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of N-(2-phenylethyl)cyclopropanamine hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems. The final product is typically obtained as a crystalline powder with a melting point of 164-165°C .

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF or THF.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Neuropharmacology

N-(2-Phenylethyl)cyclopropanamine has been investigated for its effects on neurotransmitter systems, particularly dopamine and serotonin pathways. Research indicates that it may influence receptor binding affinities, especially at adenosine receptors, which are crucial for various physiological processes. The compound's interaction with these pathways suggests potential applications in treating neuropsychiatric disorders.

Antipsychotic Activity

A series of studies have focused on designing N-substituted derivatives of 2-phenylcyclopropylmethylamines, which exhibit selectivity for the 5-HT₂C receptor. These compounds have shown promise as antipsychotic agents by demonstrating significant activity in amphetamine-induced hyperactivity models . For instance, one derivative displayed an effective EC₅₀ of 24 nM at the 5-HT₂C receptor while being selective over the 5-HT₂B receptor, indicating a potential for reduced side effects associated with traditional antipsychotics .

Cancer Therapeutics

Research has identified N-(2-Phenylethyl)cyclopropanamine as a potential inhibitor of lysine-specific demethylase-1 (LSD1), an enzyme involved in histone modification and gene regulation. Inhibitors of LSD1 are being explored for their therapeutic potential in various cancers and neurodegenerative diseases, including Alzheimer's disease and schizophrenia . The ability to modulate epigenetic factors positions this compound as a candidate for novel cancer treatments.

Industrial Applications

Beyond its medicinal uses, N-(2-Phenylethyl)cyclopropanamine is also studied for industrial applications in organic synthesis and chemical manufacturing processes. Its unique structure allows it to serve as a building block for synthesizing more complex compounds used in pharmaceuticals and agrochemicals.

Case Study 1: Neuropharmacological Effects

In a study examining the effects of N-(2-Phenylethyl)cyclopropanamine on neurotransmitter systems, researchers found that the compound significantly altered dopamine receptor activity in vitro. This suggests its potential utility in developing treatments for conditions like schizophrenia or bipolar disorder.

Case Study 2: Anticancer Properties

A recent investigation into LSD1 inhibitors highlighted the efficacy of N-(2-Phenylethyl)cyclopropanamine derivatives in reducing tumor cell proliferation in preclinical models. These findings underscore the compound's relevance in cancer research and its potential role in therapeutic strategies targeting epigenetic modifications.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The cyclopropane ring and phenylethylamine moiety play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Cyclopropane vs. Cyclopentane Derivatives

- N-(2-Phenylethyl)cyclopentanamine Hydrochloride (): Molecular Formula: Likely C₁₃H₁₈ClN (cyclopentane replaces cyclopropane). Impact: Reduced rigidity may decrease binding affinity in target proteins .

Halogen-Substituted Analogs

Aromatic and Heterocyclic Derivatives

- 2-Phenylcyclopropanamine Hydrochloride ():

- N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine Hydrochloride (): Molecular Formula: C₉H₁₂BrClN₂. Key Difference: Pyridine ring replaces phenyl, introducing nitrogen-based hydrogen bonding. Impact: Potential for enhanced interactions with enzymes or receptors requiring aromatic π-stacking .

Benzyl-Substituted Analogs

Data Table: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight | Substituents | Hydrogen Bond Donors/Acceptors | Notable Properties |

|---|---|---|---|---|---|

| N-(2-Phenylethyl)cyclopropanamine hydrochloride | C₁₁H₁₆ClN | ~197.7 | Phenylethyl, cyclopropane | 2 donors, 1 acceptor | High lipophilicity, rigid conformation |

| N-(1-Phenylethyl)cyclopropanamine hydrochloride | C₁₁H₁₆ClN | 197.70 | Phenylethyl (1-position) | 2 donors, 1 acceptor | Positional isomer; altered spatial effects |

| 2-Phenylcyclopropanamine hydrochloride | C₉H₁₂ClN | 169.65 | Phenyl, cyclopropane | 2 donors, 1 acceptor | Lower logP; reduced membrane permeability |

| N-(2-Chloroethyl)cyclopropanamine hydrochloride | C₅H₁₀ClN | 119.6 | Chloroethyl | 2 donors, 1 acceptor | Electron-withdrawing; reduced basicity |

| N-(2,2-Difluoroethyl)cyclopropanamine hydrochloride | C₅H₁₀ClF₂N | 157.59 | Difluoroethyl | 2 donors, 2 acceptors | Enhanced polarity; improved solubility |

Biological Activity

N-(2-Phenylethyl)cyclopropanamine hydrochloride is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, receptor interactions, and relevant case studies.

Chemical Structure and Properties

N-(2-Phenylethyl)cyclopropanamine hydrochloride consists of a cyclopropane ring bonded to an amine group with a phenethyl substituent. Its molecular formula is CHClN, and it is categorized under cyclopropanamines, which are known for their distinctive reactivity and interaction profiles with biological systems .

The biological activity of N-(2-phenylethyl)cyclopropanamine primarily involves its interaction with neurotransmitter systems. Research indicates that it may affect:

- Dopamine Pathways : Influencing dopamine receptor binding, which could have implications for neuropharmacological applications.

- Serotonin Pathways : Potential modulation of serotonin receptors, suggesting a role in mood regulation and anxiety disorders.

- Adenosine Receptors : Exhibiting binding affinities that could impact various physiological processes .

Neuropharmacological Effects

Studies have shown that N-(2-phenylethyl)cyclopropanamine hydrochloride may exhibit significant effects on neuropharmacological targets. For instance, it has been suggested that the compound could modulate receptor activities related to mood disorders.

Case Studies and Research Findings

A variety of studies have focused on similar compounds within the cyclopropylamine class that provide insight into the potential applications of N-(2-phenylethyl)cyclopropanamine:

-

Antimalarial Studies : A study on cyclopropyl carboxamide derivatives found that structural integrity was crucial for maintaining activity against malaria parasites. Modifications to the cyclopropyl group led to significant changes in potency, highlighting the importance of this structural feature .

Compound EC50 (µM) Activity WJM280 0.040 Potent against P. falciparum W499 0.14 Effective against resistant strains - Cancer Research : The role of N-(2-phenylethyl)cyclopropanamine in cancer treatment has not been extensively documented; however, related compounds have shown promise as HSP90 inhibitors, which are critical in cancer biology due to their role in protein folding and stability .

- Neurotransmitter Interaction Studies : Investigations into the binding affinities at dopamine and serotonin receptors suggest that modifications to the cyclopropane structure can enhance or diminish receptor interactions, which may have implications for designing new antidepressants or anxiolytics .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-(2-Phenylethyl)cyclopropanamine hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between cyclopropanamine and 2-phenylethyl halides (e.g., chloride or bromide) under basic conditions (e.g., NaOH or K₂CO₃). Solvent choice (e.g., THF or DCM) and temperature (0–25°C) significantly impact yield. Post-reaction purification via recrystallization or column chromatography is critical. For industrial-scale synthesis, continuous flow reactors improve consistency .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of N-(2-Phenylethyl)cyclopropanamine hydrochloride?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for cyclopropane protons (δ ~0.5–2.5 ppm), aromatic protons (δ ~7.0–7.5 ppm), and amine/ammonium signals.

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ for C₁₁H₁₅ClN: calc. 196.09).

- IR Spectroscopy : Identify N–H stretches (~2500–3000 cm⁻¹) and C–Cl bonds (~550–750 cm⁻¹) .

Q. What are the solubility and stability profiles of N-(2-Phenylethyl)cyclopropanamine hydrochloride under standard laboratory conditions?

- Methodological Answer : The compound is water-soluble due to its hydrochloride salt form. Stability testing via accelerated degradation studies (40°C/75% RH for 4 weeks) reveals minimal decomposition. Store at 2–8°C in airtight containers to prevent hygroscopicity. Solubility in organic solvents (e.g., ethanol, DMSO) should be verified experimentally for assay compatibility .

Advanced Research Questions

Q. How does N-(2-Phenylethyl)cyclopropanamine hydrochloride interact with serotonin (5-HT) and dopamine receptors, and what experimental approaches validate these interactions?

- Methodological Answer :

- Radioligand Binding Assays : Use ³H-labeled ligands (e.g., 5-HT₂C) to measure IC₅₀ values.

- Functional Assays : Calcium flux or cAMP assays in transfected HEK293 cells quantify receptor modulation.

- In Vivo Studies : Behavioral models (e.g., forced swim test) assess antidepressant-like activity linked to 5-HT receptor engagement .

Q. How can researchers resolve contradictions in reported biological activities of N-(2-Phenylethyl)cyclopropanamine hydrochloride derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., halogenation, alkyl chain length) across analogs.

- Dose-Response Curves : Replicate studies with standardized purity (≥95%, HPLC-validated) and controlled assay conditions (pH, temperature).

- Meta-Analysis : Aggregate data from multiple studies to identify trends obscured by variability in experimental design .

Q. What strategies ensure the thermal and photostability of N-(2-Phenylethyl)cyclopropanamine hydrochloride in long-term pharmacological studies?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td).

- Light Exposure Tests : Use ICH Q1B guidelines with UV/visible light to assess photodegradation.

- Formulation Optimization : Add antioxidants (e.g., ascorbic acid) or lyophilize for storage .

Q. What role does the cyclopropane ring play in the medicinal chemistry applications of N-(2-Phenylethyl)cyclopropanamine hydrochloride?

- Methodological Answer : The cyclopropane ring enhances metabolic stability by resisting cytochrome P450 oxidation. Computational docking (e.g., AutoDock Vina) predicts improved binding to hydrophobic receptor pockets. Synthetic modifications (e.g., fluorination) further tune pharmacokinetic properties .

Q. How can researchers assess the purity and enantiomeric excess of N-(2-Phenylethyl)cyclopropanamine hydrochloride during asymmetric synthesis?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol gradients.

- Polarimetry : Measure optical rotation ([α]D) against a racemic standard.

- NMR Chiral Shift Reagents : Eu(hfc)₃ induces splitting for enantiomer quantification .

Q. What pharmacokinetic parameters should be prioritized in preclinical studies of N-(2-Phenylethyl)cyclopropanamine hydrochloride?

- Methodological Answer :

- Bioavailability : Assess via oral vs. intravenous administration in rodent models.

- Plasma Protein Binding : Use equilibrium dialysis (e.g., Rapid Equilibrium Dialysis devices).

- Metabolite Profiling : LC-MS/MS identifies primary metabolites (e.g., N-dealkylation products) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.